The synthesis of Prmt5-IN-29 involves several key steps:
Prmt5-IN-29 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with PRMT5. The structural formula includes elements such as carbon, hydrogen, nitrogen, and oxygen. Detailed molecular data includes:
The compound's three-dimensional conformation allows for effective binding to the active site of PRMT5, inhibiting its enzymatic function .
Prmt5-IN-29 undergoes various chemical reactions that can alter its structure:
The outcomes of these reactions depend on the specific conditions applied during the synthesis process .
Prmt5-IN-29 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, disrupting essential cellular processes:
Prmt5-IN-29 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations .
Prmt5-IN-29 has a wide array of applications in scientific research:
Protein arginine methyltransferase 5 (PRMT5) is the primary type II enzyme responsible for catalyzing symmetric dimethylarginine (SDMA) modifications on histone and non-histone substrates. This reaction transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues, generating mono-methylarginine (MMA) intermediates followed by ω-NG,N'G-symmetric dimethylation [1] [2]. PRMT5-mediated histone methylation targets include:
Non-histone substrates include transcription factors (p53, E2F1) and RNA-binding proteins. SDMA of p53 at R333/R335 alters its DNA-binding affinity, disrupting cell-cycle arrest and apoptosis [3] [9]. In vitro, PRMT5 knockdown reduces global H4R3me2s levels by >70%, confirming its dominance in SDMA deposition [4].
Table 1: Key PRMT5 Substrates and Functional Consequences
Substrate Category | Specific Targets | Methylation Site | Biological Outcome |
---|---|---|---|
Histones | H4 | R3me2s | Transcriptional repression of tumor suppressors |
H3 | R8me2s | Recruitment of DNMT3A for gene silencing | |
H2A | R3me2s | Suppression of differentiation genes | |
Non-Histone Proteins | p53 | R333/R335 | Impaired DNA binding, reduced apoptosis |
E2F1 | R111/R113 | Enhanced stability, increased cell proliferation | |
Splicing factors (SRSF1) | Multiple RG motifs | Altered spliceosome assembly |
PRMT5 functions as a 4:4 hetero-octameric complex with methylosome protein 50 (MEP50/WDR77). MEP50’s WD40 repeats stabilize PRMT5 and enhance substrate recognition, increasing catalytic efficiency by 2–5-fold [1] [8]. Structural analyses reveal:
The PRMT5-MEP50 complex also recruits adaptors (e.g., pICln, RioK1) to target distinct substrates. For example, pICln facilitates Sm protein methylation for spliceosome assembly, while COPR5 enables H4R3me2s-dependent gene activation [8] [10].
PRMT5 is overexpressed in >20 cancer types, correlating with poor prognosis. Key findings include:
Mechanisms of overexpression include gene amplification (chromosome 14q11.2), Myc-mediated transcription, and post-transcriptional stabilization by RNA-binding proteins [3] [9].
Table 2: PRMT5 Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Functional Consequence | Clinical Correlation |
---|---|---|---|
Mantle Cell Lymphoma | 60–80% | Silencing of CDKN2A and TXNIP | Reduced overall survival |
Prostate Cancer | 70% | Epigenetic activation of androgen receptor | Castration resistance |
Glioblastoma | 50% | Enhanced EGFR stability | Tumor recurrence |
Cholangiocarcinoma | 75% | Impaired DNA repair | Chemotherapy resistance |
PRMT5 drives oncogenesis through three core mechanisms:1. Cell Cycle Dysregulation:- Promotes G1/S transition by methylating Cyclin E1 at R170, stabilizing it and enhancing CDK2 activation. PRMT5 inhibition reduces Cyclin E1 levels and retinoblastoma (Rb) phosphorylation, arresting lymphoma and multiple sclerosis T-cells in G1 [6].- Methylates E2F1 at R111/R113, extending its half-life and increasing transcription of S-phase genes (CCNE1, MYC) [3] [9].
PRMT5 inhibitors (e.g., PRMT5-IN-29) reverse these effects by depleting SDMA marks, reactivating tumor suppressors, and inducing synthetic lethality in MTAP-deficient cancers [7] [9].
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